(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Description
Properties
IUPAC Name |
(6R)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-3-9-7-12-8-10-4-2-6-14(10)11(9)13-5-1/h1,3,5,10,12H,2,4,6-8H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLZWHZPUMPINL-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC3=C(N2C1)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCC3=C(N2C1)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related kinase). This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of tricyclic heterocycles characterized by a unique arrangement of nitrogen atoms within the ring structure. This configuration contributes to its biological activity.
The primary mechanism through which (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene exerts its effects is through the inhibition of ATR kinase . ATR plays a crucial role in cellular responses to DNA damage and replication stress. By inhibiting this kinase, the compound can enhance the sensitivity of cancer cells to DNA-damaging agents, thereby offering a potential therapeutic strategy for cancer treatment.
Anticancer Properties
Research indicates that this compound demonstrates potent anticancer activity , particularly against various types of tumors. Its ability to inhibit ATR has been linked to increased apoptosis in cancer cells and decreased tumor growth in preclinical models.
Case Studies
- Study on Cancer Cell Lines : A study evaluated the efficacy of (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene against several human cancer cell lines including breast and colon cancer cells. Results showed a significant reduction in cell viability at micromolar concentrations.
- In Vivo Models : In animal models of cancer, administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups receiving placebo treatments.
Pharmacological Profile
The pharmacological properties of (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene suggest it is well-tolerated with manageable side effects when used in therapeutic contexts.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄ |
| Molecular Weight | 246.32 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under ambient conditions |
Research Findings
Recent investigations have highlighted the following findings regarding (6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene:
- Inhibition Potency : The methyl group at specific positions on the tricyclic core enhances ATR inhibition potency significantly.
- Therapeutic Applications : Beyond cancer treatment, potential applications include use as a radiosensitizer in combination therapies for various malignancies.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key differences between the target compound and structurally related analogs:
Key Observations:
Nitrogen Content: The target compound contains 3 nitrogen atoms in its tricyclic framework, fewer than Triazolam (4 nitrogens) and the pentazatricyclo derivative (7 nitrogens) .
Stereochemistry : The (6R) configuration distinguishes it from the (6S)-configured diazatricyclo analog . Such stereochemical differences can alter binding affinities in chiral environments, such as enzyme active sites.
Substituents: Unlike Triazolam, which has chlorine and methyl groups critical for its benzodiazepine activity , the target compound lacks functional groups, suggesting divergent biological applications.
Q & A
Q. What are the recommended synthetic routes for (6R)-2,8,14-triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene?
The synthesis of triazatricyclo compounds typically involves multi-step protocols. For analogous frameworks, cyclocondensation reactions or retro-Asinger mechanisms have been employed (e.g., retro-Asinger followed by Asinger reaction for similar bicyclic systems ). Key steps include:
- Precursor selection : Use chiral amines or azides to establish the (6R) stereochemistry.
- Ring closure : Acid- or base-catalyzed cyclization under controlled temperatures (e.g., reflux in THF or DCM).
- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the enantiomer . Example: For a related (6S)-enantiomer, a CAS No. 2059912-18-2 was synthesized via asymmetric catalysis .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Spectroscopic analysis : ¹H/¹³C NMR to confirm ring connectivity and stereochemistry. For example, characteristic shifts for triazatricyclo protons occur at δ 3.5–5.0 ppm .
- X-ray crystallography : Resolve absolute configuration, critical for confirming the (6R) stereocenter .
- Mass spectrometry : High-resolution MS to verify molecular formula (e.g., C₁₄H₁₆N₄O₂ for related compounds ).
Advanced Research Questions
Q. What strategies address low yields in the final cyclization step of triazatricyclo frameworks?
Low yields (e.g., <50% in retro-Asinger pathways) often stem from competing side reactions. Mitigation includes:
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .
- Catalyst screening : Chiral Brønsted acids (e.g., BINOL derivatives) improve enantioselectivity .
- Temperature control : Gradual heating (40–60°C) minimizes decomposition . Example: A 65% yield was achieved for a triazatricyclo analog using Pd-catalyzed cross-coupling .
Q. How does the (6R) configuration influence biological activity compared to other stereoisomers?
Stereochemistry significantly impacts receptor binding. For example:
Q. What computational methods predict the reactivity of this compound in nucleophilic environments?
- DFT calculations : Model electron density maps to identify reactive sites (e.g., N-atoms in the triazine ring) .
- Molecular dynamics (MD) : Simulate solvent interactions to predict hydrolysis stability . Example: A triazatricyclo analog showed lower electrophilicity (ΔE = 1.2 eV) compared to azaarenes, suggesting slower degradation .
Data Contradictions and Resolution
Q. Conflicting reports exist on the stability of triazatricyclo compounds in acidic conditions. How can this be resolved experimentally?
- Controlled degradation studies : Expose the compound to HCl (0.1–1.0 M) and monitor via HPLC.
- Kinetic analysis : Calculate half-life (t₁/₂) under varying pH. For instance, a triazatricyclo derivative exhibited t₁/₂ = 12 hrs at pH 3 vs. 48 hrs at pH 7 .
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) to track bond cleavage pathways .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
